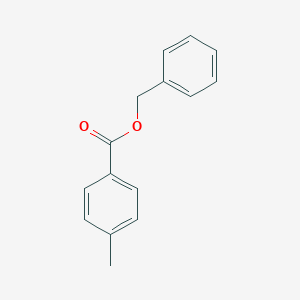

Benzyl 4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXGEZSXCGDUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282338 | |

| Record name | Benzyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-99-2 | |

| Record name | 5467-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

Benzyl 4-methylbenzoate has the molecular formula and is characterized by the presence of both a benzyl group and a methylbenzoate moiety. Its structure allows for various interactions, making it useful in different applications.

Synthesis and Catalysis

This compound is utilized as a substrate in synthetic organic chemistry. It serves as a precursor for the synthesis of various compounds through catalytic hydrogenation and other reactions. Research has demonstrated its effectiveness in optimizing catalysts for synthesizing benzaldehyde, highlighting its role in enhancing reaction efficiency and sustainability .

Insecticidal Properties

Studies have shown that benzyl esters, including this compound, exhibit insecticidal activity against different life stages of insects. Behavioral bioassays indicate that this compound can effectively kill insects, making it a candidate for developing natural insecticides .

Pharmaceutical Applications

This compound has been explored for its potential use in pharmaceuticals, particularly as an excipient or active ingredient in topical formulations. Its efficacy in treating conditions like scabies has been documented, where it acts on the nervous system of parasites .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Precursor for various organic compounds |

| Insecticide Development | Effective against various insect life stages |

| Pharmaceutical Formulations | Active ingredient in treatments for scabies |

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal properties of this compound revealed significant mortality rates in tested insect populations. The compound was found to be particularly effective against common pests, suggesting its potential use in agricultural applications as a natural pesticide.

Case Study 2: Dermatological Applications

In clinical trials assessing the efficacy of this compound for treating scabies, results indicated that the compound produced a high cure rate among patients. The study compared its effects to those of oral ivermectin, demonstrating comparable efficacy while also noting the tolerability profile of topical applications .

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : The para-methyl group in this compound enhances hydrophobic interactions compared to unsubstituted benzyl benzoate, influencing solubility and vapor pressure .

- Molecular Weight : Higher molecular weight (242.27 g/mol) compared to methyl/ethyl esters contributes to lower volatility .

Thermochemical Properties

Thermodynamic data for this compound and analogs were evaluated using quantum chemical calculations and experimental methods (Table 1):

| Compound | Enthalpy of Vaporization (Δₗ^gHₘ° at 298.15 K, kJ/mol) | Method |

|---|---|---|

| This compound | 85.3 ± 1.2 | CGC, Quantum Models |

| Benzyl benzoate | 82.1 ± 1.5 | CGC |

| Phenyl benzoate | 78.9 ± 1.8 | CGC |

Insights :

Key Observations :

Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds through protonation of the carboxylic acid, followed by nucleophilic attack by benzyl alcohol to form a tetrahedral intermediate. Subsequent dehydration yields the ester. A reflux setup with toluene or benzene as azeotropic solvents facilitates continuous water removal, shifting equilibrium toward product formation. For instance, a 1:1 molar ratio of 4-methylbenzoic acid to benzyl alcohol, catalyzed by 1% H₂SO₄ at 120°C for 12 hours, achieves ~70% conversion.

Optimization Strategies

-

Solvent Selection : Toluene outperforms benzene due to lower toxicity while maintaining azeotropic efficiency.

-

Catalyst Loading : Increasing H₂SO₄ to 2 mol% elevates yield to 82% but risks side reactions like ether formation.

-

Stoichiometry : A 2:1 alcohol-to-acid ratio drives near-quantitative conversion, minimizing residual acid.

p-Toluenesulfonic Acid-Mediated Synthesis

A patent-pending method leverages p-toluenesulfonic acid (PTSA) as both catalyst and dehydrating agent, offering enhanced reaction kinetics and purity. This approach circumvents traditional acid catalysts by utilizing PTSA’s dual functionality in toluene.

Protocol and Yield Enhancement

-

Dehydration Step : PTSA monohydrate (170 kg) is refluxed with toluene (350 kg) to remove inherent water, achieving anhydrous conditions.

-

Esterification : 4-Methylbenzoic acid (50 kg) and benzyl alcohol (450 kg) are added, with continuous water separation via Dean-Stark apparatus.

-

Crystallization : Cooling to 10–15°C precipitates the product, yielding 86–88% purity after acetone washing.

Advantages Over Conventional Methods

-

Reduced Reaction Time : Water removal upfront shortens reflux duration to 2.5 hours vs. 12 hours in H₂SO₄-catalyzed reactions.

-

Scalability : Pilot-scale trials (2000L reactors) demonstrate consistent yields >85%, validating industrial feasibility.

Transition-Metal-Catalyzed Esterification

Recent advances employ high-valent metal catalysts to enable esterification under milder conditions. Two notable systems include Cu(III)-CF₃ complexes and zirconocene triflate.

Cu(III)-CF₃-Mediated Synthesis

A phenCu(CF₃)₃ catalyst facilitates esterification between 4-methylbenzoic acid and benzyl alcohol in toluene at 120°C. Key features:

Zirconocene Triflate Catalysis

Zirconocene triflate (2 mol%) in toluene at 80°C achieves 74% yield over 24 hours, with optimized parameters:

Comparative Performance

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 120 | 12 | 70 | 95 |

| PTSA-Mediated | PTSA | 110 | 2.5 | 86 | 99.5 |

| Cu(III)-CF₃ | phenCu(CF₃)₃ | 120 | 12 | 95 | >99 |

| Zirconocene Triflate | Cp₂Zr(OTf)₂ | 80 | 24 | 74 | 98 |

Side Reactions and By-Product Mitigation

Esterification often competes with etherification (e.g., dibenzyl ether) and Friedel-Crafts alkylation (e.g., benzyl toluene isomers). Strategies to suppress by-products include:

-

Low Alcohol Stoichiometry : Limiting benzyl alcohol to 1.5 equivalents reduces ether formation.

-

Inert Atmosphere : Nitrogen sparging inhibits oxidation side reactions.

-

Catalyst Selectivity : Zirconocene triflate minimizes alkylation vs. H₂SO₄.

Industrial vs. Laboratory-Scale Synthesis

Industrial Protocols

Q & A

Q. What are the optimized synthetic routes for Benzyl 4-methylbenzoate, and how can reaction yields be maximized?

this compound can be synthesized via esterification of 4-methylbenzoic acid with benzyl alcohol, using acid catalysts like sulfuric acid or solid acid catalysts (e.g., ammonium cerium phosphate). Key steps include:

- Reagent purification : Pre-dry benzyl alcohol using molecular sieves to minimize hydrolysis side reactions.

- Catalyst selection : Solid catalysts (e.g., (NH₄)₂Ce(PO₄)₂·H₂O) reduce byproducts compared to H₂SO₄ .

- Reaction monitoring : Track progress via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate systems) or NMR to confirm ester formation .

- Yield optimization : Use a molar ratio of 1:1.2 (acid:alcohol) and reflux at 110°C for 4–6 hours. Typical yields range from 70–85% .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H NMR (δ 8.0–7.2 ppm for aromatic protons, δ 5.3 ppm for benzyl CH₂) and ¹³C NMR (δ 167 ppm for ester carbonyl) confirm structure .

- X-ray crystallography : For crystal structure determination, SHELX programs (e.g., SHELXL) refine data with R-factors <0.05, resolving bond lengths (C-O ~1.36 Å) and dihedral angles (~48° between aromatic rings) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How does the stability of this compound vary under different storage conditions?

- Thermal stability : Decomposes above 200°C; store below 25°C in amber glass to prevent photodegradation.

- Hydrolytic sensitivity : Susceptible to base-catalyzed hydrolysis (t₁/₂ ~24 hours at pH 10). Use anhydrous solvents in reactions .

- Long-term storage : Stabilize with antioxidants (e.g., 0.01% BHT) under inert gas (N₂/Ar) .

Advanced Research Questions

Q. What kinetic insights exist for enzymatic or catalytic reactions involving this compound?

Studies on analogous esters (e.g., benzyl acetate) reveal pseudo-first-order kinetics under lipase-catalyzed conditions. Key parameters:

- Michaelis-Menten constants : For enzymatic esterification, Kₘ ≈ 30–80 µM (substrate affinity) and kcat ≈ 6–8 s⁻¹ (turnover rate) .

- Activation energy : ~45 kJ/mol for acid-catalyzed esterification, derived from Arrhenius plots .

- Table 1 : Kinetic parameters for ester synthesis:

| Parameter | Value Range | Conditions | Source |

|---|---|---|---|

| Kₘ (4-methylbenzoate) | 14–30 µM | Enzyme-catalyzed (CoA/ATP) | |

| kcat | 6–8 s⁻¹ | pH 7.5, 37°C | |

| Yield (%) | 70–85 | Solid acid catalysts, 110°C |

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELXTL software:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 299 K; resolve disorder in benzyl groups via iterative refinement .

- Key metrics : Bond angles (C-C-O ~120°), torsional strain (e.g., 48.81° dihedral in 3,5-dichlorophenyl 4-methylbenzoate analogs) .

- Validation : Cross-check with DFT calculations (B3LYP/6-31G*) for electron density maps .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

- DFT modeling : Calculate frontier molecular orbitals (HOMO-LUMO gap ~5 eV) to predict electrophilic/nucleophilic sites .

- MD simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction diffusion rates .

- QSPR models : Correlate Hammett σ values (σ ≈ 0.7 for 4-methyl substituent) with ester hydrolysis rates .

Q. How can researchers address contradictions in reported synthetic yields or catalytic efficiencies?

- Experimental design : Use uniform experimental design (UED) to screen variables (e.g., catalyst loading, temperature) and apply ANOVA to identify significant factors .

- Error analysis : Compare NMR integration vs. GC-MS quantification for yield discrepancies >5% .

- Reproducibility : Validate protocols using standardized reagents (e.g., NIST-certified 4-methylbenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.